5-Chloro-3-(3,5-difluorophenyl)isoxazole
Description
Contextualization within Isoxazole (B147169) Chemistry
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structural motif is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in the design of new therapeutic agents. rsc.org Isoxazole derivatives are known to exhibit a vast array of biological activities, making them attractive candidates for drug discovery. rsc.orgontosight.ai
The isoxazole nucleus is a component of numerous clinically approved drugs, demonstrating its versatility and importance. For example, some antibiotics like sulfamethoxazole (B1682508) and cloxacillin, the anti-inflammatory drug valdecoxib, and the antirheumatic agent leflunomide (B1674699) all feature an isoxazole core. researchgate.net The development of novel and efficient synthetic routes to create diversely substituted isoxazoles remains an active area of research, employing methods such as [3+2] cycloaddition reactions, electrophilic cyclization, and catalyst-free microwave-assisted synthesis. nih.govnih.govtandfonline.com The presence of the isoxazole ring in 5-Chloro-3-(3,5-difluorophenyl)isoxazole immediately places it within this well-established and pharmacologically significant class of compounds.
Table 2: Selected Biological Activities of Isoxazole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Derivatives have shown antiproliferative properties against various cancer cell lines. bohrium.comresearchgate.net |
| Anti-inflammatory | Isoxazole-containing compounds can act as inhibitors of inflammatory pathways. researchgate.netijpca.org |
| Antimicrobial | Includes antibacterial and antifungal activities against a range of pathogens. ontosight.aibohrium.com |
| Antiviral | Certain isoxazoles have been investigated for their ability to inhibit viral replication. nih.govipinnovative.com |
| Neuroprotective | Some derivatives show potential in protecting nerve cells from damage. rsc.orgresearchgate.net |
| Anticonvulsant | The isoxazole ring is present in antiepileptic medications like zonisamide. nih.govresearchgate.net |
Significance of Fluorinated Aromatic Moieties in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a powerful and widely used tactic in modern medicinal chemistry. nih.gov The presence of the 3,5-difluorophenyl group in this compound is particularly noteworthy. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacokinetic properties. researchgate.nettandfonline.com
Key advantages of introducing fluorine atoms into aromatic rings include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (like an aromatic ring) can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov The ezetimibe (B1671841) molecule, for instance, uses fluorine atoms to defend against aromatic hydroxylation. nih.gov
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, which can improve properties like membrane permeability and oral absorption. researchgate.net While fluorination of aromatic systems can increase lipophilicity, which may enhance passage through biological membranes, this effect can be tailored. nih.govbenthamscience.com
Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions with protein targets, such as hydrogen bonds and electrostatic interactions, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.combenthamscience.com Its small van der Waals radius means it can often replace hydrogen without causing significant steric hindrance. tandfonline.comnih.gov
The presence of fluorinated heterocyclic structures is a recurring feature in many recently FDA-approved drugs, highlighting the success of this strategy in developing new molecular entities with improved therapeutic profiles. mdpi.commdpi.comresearchgate.net
Overview of Research Directions for Novel Heterocyclic Compounds
The field of heterocyclic chemistry, which encompasses compounds like this compound, is one of the most rapidly developing branches of synthetic chemistry. mdpi.com Current research is dynamic and multifaceted, driven by the continuous demand for novel molecules with specific functions in medicine, materials science, and agrochemicals. numberanalytics.comnumberanalytics.com
Major trends shaping the future of heterocyclic chemistry include:
Development of Novel Synthetic Methodologies: There is a strong emphasis on creating more efficient, sustainable, and environmentally friendly ("green") synthesis methods. numberanalytics.comnumberanalytics.com This includes the advancement of transition-metal catalysis, the use of ultrasound or microwave irradiation to accelerate reactions, and the development of one-pot, multi-component reactions that increase complexity in fewer steps. tandfonline.comnumberanalytics.com
Exploration of New Applications: While medicinal chemistry remains a primary focus, researchers are increasingly exploring the use of heterocyclic compounds in materials science (for organic light-emitting diodes, or OLEDs), nanotechnology, and as specialized agrochemicals. numberanalytics.com
Integration of Computational Tools: The use of artificial intelligence and machine learning is becoming a transformative tool in heterocyclic synthesis. numberanalytics.com These computational methods can help in designing novel reactions, predicting their outcomes, and rationally designing new compounds with desired biological activities, thereby accelerating the discovery process. mdpi.comnumberanalytics.com
The study of compounds like this compound fits directly within these modern research trends, serving as a building block for creating more complex molecules with potentially valuable biological or material properties.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKTWEZJFMXOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595115 | |
| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359424-44-5 | |
| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 3,5 Difluorophenyl Isoxazole
Retrosynthetic Analysis and Precursor Identification for 5-Chloro-3-(3,5-difluorophenyl)isoxazole
A retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the formation of the isoxazole (B147169) ring and the introduction of the chloro substituent. The primary disconnection breaks the C-Cl bond at the 5-position, leading to the precursor 3-(3,5-difluorophenyl)isoxazol-5(4H)-one or its tautomer, 3-(3,5-difluorophenyl)isoxazol-5-ol. This intermediate can be chlorinated in a subsequent step.
Further disconnection of the isoxazole ring itself points towards a [3+2] cycloaddition reaction, a common and efficient method for constructing five-membered heterocycles. This approach identifies two key synthons: a nitrile oxide and a two-carbon component. Specifically, the 3-(3,5-difluorophenyl) moiety would originate from 3,5-difluorobenzonitrile oxide, which can be generated in situ from 3,5-difluorobenzaldoxime. The remaining C4 and C5 atoms of the isoxazole ring, along with the oxygen atom, would come from a suitable dipolarophile. An alkyne would lead directly to the isoxazole, while an alkene would yield an isoxazoline that could be subsequently oxidized. For the synthesis of the isoxazol-5-ol precursor, a functionalized alkene or alkyne bearing a latent hydroxyl group or a group that can be converted to a hydroxyl group would be required.
Therefore, the key precursors for the synthesis of this compound are identified as:
3,5-Difluorobenzaldehyde (as a starting material for the nitrile oxide)
Hydroxylamine
A suitable C2-synthon (dipolarophile)
A chlorinating agent (e.g., phosphorus oxychloride)
Forward Synthesis Pathways to this compound
The forward synthesis of this compound can be approached through several routes, primarily involving the formation of the isoxazole core followed by halogenation.
The cornerstone of the synthesis is the 1,3-dipolar cycloaddition reaction. This involves the in situ generation of 3,5-difluorobenzonitrile oxide from 3,5-difluorobenzaldoxime. The oxime is typically prepared by the condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride.
The nitrile oxide is a reactive intermediate and is generated in the presence of a dipolarophile to undergo the cycloaddition. The choice of dipolarophile is crucial for the regioselective formation of the desired 3,5-disubstituted isoxazole. For instance, reaction with propargyl alcohol can lead to the formation of (3-(3,5-difluorophenyl)isoxazol-5-yl)methanol, which can then be further processed. The general reaction is outlined below:
Scheme 1: General Synthesis of 3-Aryl-isoxazole-5-methanol via 1,3-Dipolar Cycloaddition
| Step | Reactants | Reagents | Product |
| 1 | 3,5-Difluorobenzaldehyde, Hydroxylamine hydrochloride | Pyridine, Base | 3,5-Difluorobenzaldoxime |
| 2 | 3,5-Difluorobenzaldoxime, Propargyl alcohol | Sodium hypochlorite | (3-(3,5-Difluorophenyl)isoxazol-5-yl)methanol |
This method offers good regioselectivity, leading primarily to the 3,5-disubstituted isoxazole due to electronic and steric factors governing the cycloaddition.
Once the 3-(3,5-difluorophenyl)isoxazole core is established, the next critical step is the introduction of the chlorine atom at the 5-position. A common strategy involves the conversion of a precursor like 3-(3,5-difluorophenyl)isoxazol-5(4H)-one to the target 5-chloro derivative. This transformation can be achieved using a variety of chlorinating agents.
A general and effective method for the synthesis of 5-chloroisoxazoles involves the treatment of the corresponding isoxazol-5(4H)-one with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine mdpi.com. The isoxazol-5(4H)-one can be synthesized through the reaction of a β-ketoester with hydroxylamine, followed by condensation with the appropriate aldehyde.
Table 1: General Procedure for the Synthesis of 5-Chloroisoxazoles mdpi.com
| Step | Reactant | Reagents | Temperature | Duration | Product |
| 1 | 3-Aryl-isoxazol-5(4H)-one | POCl₃, Triethylamine | 0 °C to 75 °C | 12 h | 5-Chloro-3-aryl-isoxazole |
This procedure is generally applicable to a range of 3-aryl-isoxazol-5(4H)-ones, providing a direct route to the 5-chloro derivatives.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time for both the cycloaddition and chlorination steps.
For the 1,3-dipolar cycloaddition, the rate of nitrile oxide generation should ideally match its rate of consumption by the dipolarophile to minimize the formation of furoxan dimers, a common side product. The choice of base and oxidizing agent for the in situ generation of the nitrile oxide from the aldoxime can significantly impact the reaction efficiency.
In the chlorination step, the temperature and reaction time are critical. Insufficient heating may lead to incomplete conversion, while excessive heat could result in degradation of the product. The stoichiometry of the chlorinating agent and base should also be carefully controlled to ensure complete reaction and to neutralize the generated HCl. Purification of the final product is typically achieved through column chromatography or recrystallization.
Derivatization and Structural Modification Studies of this compound
The presence of a chlorine atom at the 5-position of the isoxazole ring offers a versatile handle for further chemical transformations, allowing for the synthesis of a library of derivatives with potentially novel properties.
The C5-chloro substituent in 5-chloroisoxazoles is susceptible to nucleophilic substitution, providing a route to a variety of 5-substituted isoxazoles. The reactivity of the C-Cl bond allows for the introduction of various functional groups, including amino, alkoxy, and thioalkoxy moieties.
For instance, 5-chloroisoxazoles can react with amines to form 5-amino-substituted isoxazoles mdpi.com. These derivatives can then undergo further transformations, such as metal-catalyzed isomerization to yield 2H-azirine-2-carboxamides mdpi.com. The reaction conditions for these nucleophilic substitutions, such as the choice of solvent and the presence of a base, can influence the reaction rate and yield.
Table 2: Examples of Derivatization Reactions of 5-Chloroisoxazoles mdpi.com
| Reactant | Nucleophile | Product |
| 5-Chloro-3-phenylisoxazole | Morpholine | 5-Morpholino-3-phenylisoxazole |
| 5-Chloro-3-phenylisoxazole | Aniline | N,3-Diphenyl-2H-azirine-2-carboxamide (via isomerization of the initial substitution product) |
These derivatization studies highlight the potential of this compound as a versatile building block for the synthesis of more complex molecules with tailored properties. The regioselectivity of these reactions is generally high, with the substitution occurring exclusively at the C5 position.
Modifications of the 3,5-Difluorophenyl Moiety
The 3,5-difluorophenyl group of this compound offers opportunities for further functionalization, which can be crucial for modulating the compound's properties. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can potentially be displaced by strong nucleophiles. The viability of such reactions depends on the reaction conditions and the nature of the nucleophile. For instance, reaction with alkoxides, amines, or thiols under appropriate basic conditions could lead to the corresponding ether, amine, or thioether derivatives. The success of these reactions is often influenced by the choice of solvent and the presence of a catalyst. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, advancements in catalyst design have made C-F activation more feasible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgyoutube.com Applying these methods to the 3,5-difluorophenyl moiety would likely require specialized ligands and conditions to achieve efficient coupling. For example, a Suzuki-Miyaura coupling with an arylboronic acid could introduce a new aryl group, leading to a biaryl structure.
A hypothetical reaction scheme for the modification of the 3,5-difluorophenyl moiety is presented below:
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | R-OH, Base | 5-Chloro-3-(3-alkoxy-5-fluorophenyl)isoxazole | Nucleophilic Aromatic Substitution |
| This compound | R-NH2, Base | 5-Chloro-3-(3-amino-5-fluorophenyl)isoxazole | Nucleophilic Aromatic Substitution |
| This compound | Ar-B(OH)2, Pd catalyst, Base | 5-Chloro-3-(3-aryl-5-fluorophenyl)isoxazole | Suzuki-Miyaura Coupling |
Exploration of Diverse Side Chains and Substituents
The 5-chloro substituent on the isoxazole ring is a versatile handle for introducing a variety of side chains and functional groups. This can be achieved through nucleophilic substitution reactions where the chloride is displaced by a suitable nucleophile.
Synthesis of 5-Amino Isoxazoles: The chloro group can be substituted by an amino group through reaction with ammonia or primary/secondary amines. This transformation typically requires elevated temperatures and pressures or the use of a catalyst. The resulting 5-amino-3-(3,5-difluorophenyl)isoxazole can serve as a precursor for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas. The regioselectivity of amination can be influenced by reaction conditions such as pH and temperature. organic-chemistry.orgdoi.org
Synthesis of 5-Alkoxy and 5-Aryloxy Isoxazoles: Reaction with alcohols or phenols in the presence of a base can yield the corresponding 5-alkoxy or 5-aryloxy derivatives. This Williamson ether synthesis-type reaction allows for the introduction of a wide variety of oxygen-linked side chains.
Synthesis of 5-Thioether Isoxazoles: Similarly, treatment with thiols or thiophenols can lead to the formation of 5-thioether derivatives.
The following table summarizes some possible modifications at the 5-position:
| Nucleophile | Product |
| R-NH2 | 5-(Alkyl/Arylamino)-3-(3,5-difluorophenyl)isoxazole |
| R-OH | 5-Alkoxy-3-(3,5-difluorophenyl)isoxazole |
| Ar-OH | 5-Aryloxy-3-(3,5-difluorophenyl)isoxazole |
| R-SH | 5-(Alkylthio)-3-(3,5-difluorophenyl)isoxazole |
Catalytic Approaches in the Synthesis of this compound and Its Analogues
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and better selectivity. The synthesis of isoxazoles has benefited significantly from the development of various catalytic systems.
For the synthesis of the isoxazole ring itself, copper and palladium catalysts are commonly employed in [3+2] cycloaddition reactions of nitrile oxides with alkynes. beilstein-journals.org While a direct catalytic synthesis of this compound from simple precursors has not been explicitly reported, catalytic methods for the synthesis of related 3,5-disubstituted isoxazoles are well-established. nih.gov
In the context of the proposed synthetic routes for this compound, catalysis can be applied at various stages. For instance, the formation of the precursor 1,1-dichloro-2-(3,5-difluorophenyl)cyclopropane could be facilitated by a phase-transfer catalyst.
Furthermore, the modification of the final product can heavily rely on catalysis. As mentioned in section 2.3.2, palladium-catalyzed cross-coupling reactions are instrumental for functionalizing the 3,5-difluorophenyl moiety. researchgate.netlibretexts.orgyoutube.com Similarly, the introduction of certain side chains at the 5-position might be achieved more efficiently using transition metal catalysis.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of isoxazoles has been an active area for the application of these principles.
Use of Greener Solvents: Many traditional methods for isoxazole synthesis employ volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these with more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of isoxazol-5(4H)-ones, which are precursors to 5-chloroisoxazoles. niscpr.res.inresearchgate.netsemnan.ac.irnih.gov The use of deep eutectic solvents has also been reported as an environmentally friendly alternative. nih.gov
Energy Efficiency: Microwave irradiation and ultrasound have been employed to accelerate isoxazole synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.compreprints.org Sonochemistry, in particular, aligns with green chemistry by enabling reactions under milder conditions and sometimes eliminating the need for catalysts. mdpi.compreprints.org
The following table highlights some green chemistry approaches applicable to isoxazole synthesis:
| Green Chemistry Principle | Application in Isoxazole Synthesis |
| Use of safer solvents | Reactions in water or deep eutectic solvents. niscpr.res.inresearchgate.netsemnan.ac.irnih.gov |
| Energy efficiency | Microwave-assisted and ultrasound-promoted reactions. mdpi.compreprints.org |
| Atom economy | One-pot, multicomponent synthesis of isoxazole precursors. niscpr.res.insemnan.ac.irnih.govresearchgate.net |
| Use of renewable feedstocks | Catalysts derived from renewable sources. nih.gov |
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Biological Activity Profiling and Mechanistic Investigations of 5 Chloro 3 3,5 Difluorophenyl Isoxazole
High-Throughput Screening for Biological Activities
No data is publicly available regarding the high-throughput screening of 5-Chloro-3-(3,5-difluorophenyl)isoxazole.
Target-Based Assays
There is no published information on target-based assays conducted with this compound.
Phenotypic Screening
No phenotypic screening results for this compound have been reported in the scientific literature.
In Vitro Biological Activity Evaluation
Specific in vitro biological activity data for this compound is not available.
Enzyme Inhibition Assays
There are no publicly accessible records of enzyme inhibition assays performed with this compound.
Receptor Binding Studies
Information regarding receptor binding studies for this compound is not available in the public domain.
Cell-Based Assays (e.g., Cytotoxicity, Cellular Proliferation)
No data from cell-based assays, such as those for cytotoxicity or cellular proliferation, have been published for this compound.
Elucidation of Cellular and Molecular Mechanisms of Action for this compound
Investigation of Downstream Signaling Pathways
While direct studies on the downstream signaling pathways affected by this compound are not yet available, research on structurally related 3,5-diaryl isoxazole (B147169) derivatives offers potential avenues of investigation. For instance, some isoxazole-carboxamide derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory response. nih.gov Specifically, certain compounds with a 5-methyl-isoxazole ring demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov This suggests that this compound could potentially modulate inflammatory pathways, a hypothesis that warrants further experimental validation.
Furthermore, studies on other heterocyclic compounds with similar structural motifs have implicated pathways such as the WNT/β-catenin signaling cascade. nih.gov Inhibition of key components of this pathway, like the Dishevelled 1 (DVL1) protein, has been observed with certain complex heterocyclic structures. nih.gov Given the diverse biological activities of isoxazoles, it is plausible that this compound could influence one or more signaling cascades, and future research will be crucial to identify these pathways.
Identification of Molecular Targets and Binding Partners
The precise molecular targets and binding partners of this compound are yet to be definitively identified. However, computational and experimental studies on analogous 3,5-diaryl isoxazole compounds provide valuable insights into potential protein interactions. For example, in a study of 3,5-diarylsubstituted isoxazoles as potential anticancer agents, Ribosomal protein S6 kinase beta-1 (S6K1) was identified as a putative target for a structurally related compound. nih.gov This prediction was based on the compound's selective inhibitory potential against cancer cells. mersin.edu.tr
Another potential area of interaction is with enzymes of the cytochrome P450 family, which are often involved in the metabolism of xenobiotics. Molecular docking studies on other isoxazole derivatives have explored their binding affinity to these enzymes. nih.gov The identification of specific binding partners will be a critical step in understanding the compound's mechanism of action and will likely involve techniques such as affinity chromatography, pull-down assays, and mass spectrometry-based proteomics.
Protein-Ligand Interaction Analysis
In the absence of direct experimental data for this compound, molecular docking simulations of closely related compounds can offer predictive insights into its potential binding modes. For instance, docking studies performed on a selective 3,5-diaryl isoxazole derivative with S6K1 revealed that the aromatic rings of the compound could fit into the hinge region of the protein, forming key hydrophobic contacts. mersin.edu.tr
Similarly, docking analyses of isoxazole-carboxamide derivatives with COX enzymes have highlighted the importance of specific substitutions on the phenyl rings for ideal binding within the enzyme's active site. nih.gov The presence and position of halogen atoms, such as the chloro and difluoro groups in the title compound, are known to significantly influence binding affinity and selectivity. ijpca.org Future in silico studies focusing on this compound will be instrumental in generating hypotheses about its interactions with potential protein targets, which can then be tested experimentally.
Comparative Biological Activity with Related Heterocyclic Compounds
The biological activity of isoxazole derivatives is highly dependent on the nature and position of their substituents. The presence of halogen atoms, in particular, has been shown to modulate the pharmacological properties of these compounds. ijpca.org
For example, studies on various 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles have demonstrated their potential as antitubercular and antimicrobial agents. zenodo.org The antibacterial activity of isoxazole derivatives is often enhanced by the presence of electron-withdrawing groups, such as nitro and chlorine, on the C-3 phenyl ring, and methoxy (B1213986), dimethylamino, and bromine groups on the C-5 phenyl ring. ijpca.org
In the context of anticancer activity, a series of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids have been synthesized and evaluated. nih.gov One compound from this series exhibited promising anticancer activity, and further investigation into its mechanism suggested an effect on tubulin depolymerization. nih.gov Another study on 3,5-diaryl isoxazole derivatives identified a compound with high selectivity against prostate cancer cells. nih.gov
These findings underscore the importance of the specific substitution pattern on the isoxazole core for determining the biological activity profile. The unique combination of a chloro group at the 5-position and a 3,5-difluorophenyl group at the 3-position of the isoxazole ring in the title compound suggests a distinct pharmacological profile that requires dedicated investigation.
Below is a table summarizing the biological activities of some related heterocyclic compounds:
| Compound Class | Substituents | Observed Biological Activity | Potential Targets |
| Isoxazole-carboxamides | 5-methyl, 3,4-dimethoxy, chloro | COX-1 and COX-2 inhibition | COX-1, COX-2 |
| 3,5-diaryl isoxazoles | Various aryl groups | Anticancer (prostate cancer) | S6K1 |
| 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles | Various aryl groups | Antitubercular, Antimicrobial | Not specified |
| Isoxazole-quinazolinone hybrids | 3,5-diaryl | Anticancer | Tubulin |
Structure Activity Relationship Sar Studies and Rational Design of 5 Chloro 3 3,5 Difluorophenyl Isoxazole Derivatives
Systematic Structural Modifications and Activity Correlation
The biological activity of isoxazole (B147169) derivatives can be finely tuned by making systematic structural modifications at three primary locations: the C5 position of the isoxazole ring, the isoxazole ring system itself, and the phenyl ring.
Modification at the C5 Position: The substituent at the C5 position of the isoxazole ring has a significant impact on the biological activity. For instance, in the development of 3,4-diarylisoxazoles as analogues of Combretastatin A-4, modifications at the C5 position were explored to determine their influence on bioactivity. acs.org The introduction of different groups at this position can alter the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
Modification of the Phenyl Ring: The substitution pattern on the phenyl ring is another critical determinant of activity. The nature, number, and position of substituents can dramatically influence the compound's efficacy. Studies on various isoxazole-containing chalcones and dihydropyrazoles have shown that the nature and position of substituents on the phenyl ring play a crucial role in their antimicrobial activity. mdpi.com For example, the presence of electron-donating or electron-withdrawing groups can modulate the electronic distribution of the entire molecule, which in turn affects its binding affinity to receptors or enzymes.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. For 5-chloro-3-(3,5-difluorophenyl)isoxazole, systematic replacement of the chloro or fluoro groups with other halogens or functional groups can lead to derivatives with altered activity, selectivity, or pharmacokinetic profiles.
The correlation of these systematic modifications with biological activity is often quantified using parameters like the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This data is then used to build a comprehensive SAR profile.
Impact of Halogenation on Biological Efficacy and Selectivity
Halogen atoms, such as the chlorine at the C5 position and the two fluorine atoms on the phenyl ring of this compound, are known to significantly modulate the biological activity of molecules. eurochlor.org
Chlorine at the C5 Position: The introduction of a chlorine atom can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. eurochlor.org In some classes of compounds, the presence of a chlorine atom is crucial for their biological activity. eurochlor.org For 3,4-diarylisoxazoles, the synthesis of 5-chloro derivatives was a key step in exploring their potential as bioactive agents. acs.org The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.
Fluorine on the Phenyl Ring: The presence of fluorine atoms on the phenyl ring can have multiple effects. Fluorine is highly electronegative and can alter the electronic properties of the phenyl ring, influencing its interaction with biological targets. mdpi.com Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to increased metabolic stability and a longer biological half-life. The trifluoromethyl group (–CF3), a common fluorine-containing substituent, has been shown to enhance the anti-cancer activity of isoxazole-based molecules. rsc.org In some isoxazole derivatives, the replacement of a methoxy (B1213986) group with a fluorine atom resulted in a decrease in antioxidant activity, suggesting that the electronic effects of the substituent are critical. mdpi.com
Role of the Isoxazole Ring System in Bioactivity
The isoxazole ring is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. researchgate.net This five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms has several features that contribute to its role in bioactivity:
Hydrogen Bonding Capability: The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules like proteins and nucleic acids. researchgate.net These interactions are often crucial for the specific binding of a drug to its target.
Scaffold for Diverse Substituents: The isoxazole ring provides a rigid scaffold upon which different substituents can be placed in a well-defined spatial orientation. This allows for the precise positioning of functional groups to optimize interactions with a biological target.
Metabolic Stability: The aromatic nature of the isoxazole ring generally imparts good metabolic stability to the molecule.
The isoxazole nucleus is a key component of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and antibacterial agents, highlighting its importance in drug design. nih.govnih.gov
Influence of Phenyl Ring Substitution Patterns
The substitution pattern on the phenyl ring of 3-phenylisoxazole (B85705) derivatives is a key determinant of their biological activity. The number, type (electron-donating or electron-withdrawing), and position of the substituents can significantly alter the molecule's properties and its interaction with biological targets.
Electronic Effects: The electronic nature of the substituents on the phenyl ring can modulate the electron density of the entire molecule. For instance, studies on certain isoxazole derivatives have shown that compounds with chloro or bromo substitutions on the phenyl ring exhibit significant anti-inflammatory activity and selectivity towards the COX-2 enzyme. nih.gov In contrast, for some chalcone (B49325) derivatives, electron-donating groups like methoxy were found to be favorable for antioxidant activity. mdpi.com
Lipophilicity and Solubility: The nature of the substituents also affects the lipophilicity and solubility of the compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
In the case of this compound, the two fluorine atoms at the meta positions of the phenyl ring create a specific electronic and steric profile that contributes to its biological activity.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of a series of compounds and for designing new, more potent derivatives. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.
For a series of isoxazole derivatives, a 3D-QSAR study was conducted to investigate the relationship between their structures and biological activities. mdpi.com These models can provide valuable insights into the key structural features required for activity and can be used to predict the activity of novel compounds before they are synthesized. mdpi.comresearchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. A wide range of descriptors can be used, including:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Electronic Descriptors: These quantify the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule.
Physicochemical Descriptors: These include properties like lipophilicity (e.g., ALogP), solubility, and molecular weight. nih.gov
Once a large number of descriptors have been calculated, feature selection techniques are employed to identify the subset of descriptors that are most relevant to the biological activity. This is a critical step to avoid overfitting the model and to ensure its predictive power.
Machine learning algorithms are increasingly being used to develop sophisticated QSAR models. researchgate.net These methods can handle complex, non-linear relationships between molecular descriptors and biological activity. Some of the machine learning approaches used in QSAR include:
Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable and one or more independent variables. nih.gov
Partial Least Squares (PLS) Regression: A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Artificial Neural Networks (ANN): A type of machine learning model inspired by the structure of the human brain that can capture complex non-linear relationships. nih.gov
Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks. nih.gov
These machine learning-based QSAR models can be used to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Computational Chemistry and Cheminformatics Applied to 5 Chloro 3 3,5 Difluorophenyl Isoxazole
Molecular Modeling and Conformational Analysis
Molecular modeling of 5-Chloro-3-(3,5-difluorophenyl)isoxazole would involve creating a three-dimensional representation of the molecule to predict its geometry and physical properties. A critical aspect of this is conformational analysis, which aims to identify the molecule's most stable three-dimensional shapes, or conformers.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic structure. For this compound, these calculations could determine a variety of electronic properties that are crucial for its reactivity and intermolecular interactions.
Key properties that would be investigated include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (negative potential, likely sites for electrophilic attack) and electron-poor regions (positive potential, likely sites for nucleophilic attack). For this molecule, negative potential would be expected around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the fluorine atoms.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps in understanding intramolecular charge distribution and predicting sites for hydrogen bonding and other electrostatic interactions.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is fundamental in structure-based drug design.
Binding Pose Prediction
To predict the binding pose, a three-dimensional structure of the target protein is required, which is often obtained from sources like the Protein Data Bank (PDB). A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site. These poses are scored based on how well they fit geometrically and energetically. The result is a prediction of the most likely binding mode, detailing the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. For this compound, the difluorophenyl ring could participate in hydrophobic or π-π stacking interactions, while the isoxazole ring's heteroatoms could act as hydrogen bond acceptors.
Binding Affinity Estimation
Docking programs also provide an estimate of the binding affinity, often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol). This score ranks different poses and can be used to compare the potential binding of different ligands to the same target. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. These estimations are crucial for prioritizing compounds for further experimental testing.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the flexibility and stability of the ligand-protein complex predicted by docking. An MD simulation of this compound bound to a target protein would simulate its behavior in a physiological environment (typically including water and ions).
Pharmacophore Modeling and Virtual Screening Based on this compound
If this compound were found to be biologically active, a pharmacophore model could be developed based on its structure and binding mode. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.
These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic regions (HY)
Aromatic Rings (AR)
A model derived from this compound would likely feature an aromatic ring, a hydrophobic region (the chloro-isoxazole moiety), and hydrogen bond acceptors (the N and O atoms of the isoxazole). This pharmacophore model could then be used as a 3D query to perform a virtual screen of large chemical databases to identify other, structurally diverse molecules that share the same essential features and are therefore also likely to be active against the same target.
Drug-Likeness and ADME Prediction (excluding specific human/animal physiological data)
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. These predictions are often based on the compound's structural or physicochemical properties. ADME predictions, on the other hand, forecast how a drug will move through and be processed by a biological system. For this compound, these properties can be estimated using various computational models.
The absorption and distribution of a drug are critical determinants of its bioavailability and efficacy. Computational tools can predict these characteristics based on the molecule's fundamental physicochemical properties. For this compound, key predicted parameters are summarized in the table below.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Implication for Absorption & Distribution |
| Molecular Weight | 215.58 g/mol | Favorable for passive diffusion across membranes. |
| LogP (octanol/water partition coefficient) | ~3.5 | Indicates good lipophilicity, suggesting efficient absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | 2 | Within the typical range for drug-like molecules. |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding to a target. |
| Lipinski's Rule of Five | Obeys all rules | High likelihood of being an orally active drug. |
Note: The values in this table are estimations based on computational models and data for structurally similar compounds.
The data suggests that this compound is likely to have good oral bioavailability. Its molecular weight and LogP value fall within the ranges defined by Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness. The low topological polar surface area further supports the potential for good membrane permeability, a prerequisite for effective absorption from the gastrointestinal tract and distribution to various tissues. The absence of hydrogen bond donors and a low number of acceptors and rotatable bonds also contribute to its favorable predicted pharmacokinetic profile.
The metabolism of a drug is a key factor in determining its duration of action and potential for toxicity. For this compound, computational models can predict the most likely sites of metabolism and the resulting metabolites. The primary metabolic transformations for this compound are expected to involve the isoxazole ring and the difluorophenyl moiety.
The isoxazole ring, while relatively stable, can undergo metabolic cleavage. This can lead to the formation of a β-keto nitrile derivative. However, the electron-withdrawing nature of the chloro and difluorophenyl substituents may influence the lability of the isoxazole ring.
The difluorophenyl ring is a more probable site for metabolic modification. Cytochrome P450 enzymes are likely to catalyze the hydroxylation of the aromatic ring. The position of hydroxylation will be directed by the existing fluorine substituents. The chlorine atom on the isoxazole ring is generally less susceptible to metabolic removal.
Table 2: Predicted Major Metabolites of this compound
| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite |
| This compound | Aromatic Hydroxylation | 5-Chloro-3-(3,5-difluoro-4-hydroxyphenyl)isoxazole |
| This compound | Isoxazole Ring Cleavage | 2-cyano-1-(3,5-difluorophenyl)ethan-1-one derivative |
Note: The metabolites listed are theoretical predictions based on common metabolic pathways for similar chemical structures.
The final stage of a drug's journey in the body is its excretion. Computational models can provide insights into the likely routes of elimination for this compound and its metabolites.
Given its moderate lipophilicity, the parent compound may undergo some degree of renal excretion. However, it is more likely that the metabolites, which are generally more polar than the parent drug, will be the primary species eliminated through the kidneys. The hydroxylated metabolite, in particular, is expected to have increased water solubility, facilitating its renal clearance. It is also possible that this metabolite could undergo further conjugation reactions (e.g., glucuronidation or sulfation) to form even more water-soluble compounds that are readily excreted in the urine.
Preclinical Pharmacological Investigations of 5 Chloro 3 3,5 Difluorophenyl Isoxazole
In Vitro Pharmacokinetic Profiling
The in vitro pharmacokinetic profile of a drug candidate is a critical component of early-stage drug discovery, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for predicting a compound's in vivo behavior and identifying potential liabilities that could hinder its development.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly influence its pharmacological activity. Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit the amount of free drug available, potentially reducing its efficacy, and can also affect its clearance.
The plasma protein binding of 5-Chloro-3-(3,5-difluorophenyl)isoxazole would typically be determined using in vitro methods like equilibrium dialysis or ultrafiltration. In these assays, the compound is incubated with plasma from various species (e.g., human, rat, mouse) to assess inter-species variability. The percentage of the compound bound to plasma proteins is then quantified, usually by liquid chromatography-mass spectrometry (LC-MS).
Table 1: Illustrative Plasma Protein Binding of this compound This data is hypothetical and for illustrative purposes only.
| Species | Plasma Protein Binding (%) |
|---|---|
| Human | 98.5 |
| Rat | 97.2 |
| Mouse | 96.8 |
Metabolic Stability (e.g., Liver Microsome Stability)
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound that is rapidly metabolized will likely have a short half-life and poor bioavailability, which can limit its therapeutic utility.
The metabolic stability of this compound would be assessed using liver microsomes, which are subcellular fractions containing a high concentration of phase I metabolic enzymes, such as cytochrome P450s (CYPs). The compound is incubated with liver microsomes from different species, and the rate of its disappearance over time is monitored. This data is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 2: Illustrative Metabolic Stability of this compound in Liver Microsomes This data is hypothetical and for illustrative purposes only.
| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|
| Human | 45 | 15.4 |
| Rat | 32 | 21.6 |
| Mouse | 25 | 27.7 |
Permeability Studies (e.g., Caco-2 Assay)
The permeability of a drug is a key determinant of its oral absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal permeability. When cultured, Caco-2 cells differentiate to form a monolayer that mimics the intestinal epithelial barrier.
In a Caco-2 assay, the transport of this compound across the cell monolayer would be measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated from these measurements. A high Papp (A-B) value suggests good potential for oral absorption. The ratio of B-A to A-B transport (efflux ratio) can indicate if the compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit its absorption. creative-bioarray.comevotec.com
Table 3: Illustrative Caco-2 Permeability of this compound This data is hypothetical and for illustrative purposes only.
| Parameter | Value | Classification |
|---|---|---|
| Papp (A-B) (10⁻⁶ cm/s) | 15.2 | High Permeability |
| Papp (B-A) (10⁻⁶ cm/s) | 28.9 | - |
| Efflux Ratio (B-A / A-B) | 1.9 | Low Efflux |
Mechanisms of Metabolic Transformation of this compound
Understanding how a drug candidate is metabolized is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and the formation of active or toxic metabolites.
Identification of Phase I and Phase II Metabolites
Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. longdom.orgdrughunter.com
For this compound, potential Phase I metabolic pathways could include hydroxylation of the difluorophenyl ring or cleavage of the isoxazole (B147169) ring. The resulting metabolites could then undergo Phase II conjugation, such as glucuronidation or sulfation of a newly introduced hydroxyl group. The identification of these metabolites is typically carried out by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry.
Enzymatic Pathways Involved in Metabolism
Identifying the specific enzymes responsible for a drug's metabolism is important for predicting potential drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is a major contributor to Phase I metabolism. mdpi.com To determine which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of this compound, studies would be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes in human liver microsomes.
Phase II metabolism is mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Similar in vitro approaches can be used to identify the specific isoforms of these enzymes that are involved in the conjugation of any Phase I metabolites of the compound.
Preliminary Toxicological Screening and Risk Assessment
In Vitro Cytotoxicity Assays in Relevant Cell Lines
No studies detailing the in vitro cytotoxic effects of this compound on any cell lines were identified. Consequently, no data on parameters such as IC50 values are available to be presented in a data table.
Genotoxicity Testing (e.g., Ames Test)
A thorough search for genotoxicity data, including results from the Ames test or other similar assays for mutagenicity, yielded no information for this compound. As a result, no data on its potential to cause genetic mutations could be compiled.
Early Indicators of Organ-Specific Toxicity (in vitro models)
There is no available research on the in vitro effects of this compound on models of specific organs (e.g., liver, kidney, heart). Therefore, an assessment of early indicators of organ-specific toxicity for this compound cannot be provided.
Advanced Analytical Techniques for Characterization and Quantification of 5 Chloro 3 3,5 Difluorophenyl Isoxazole
Spectroscopic Characterization (excluding basic identification data)
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for the characterization of 5-Chloro-3-(3,5-difluorophenyl)isoxazole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and isoxazole (B147169) ring protons. The 3,5-difluorophenyl group will exhibit characteristic splitting patterns due to proton-fluorine and proton-proton couplings. The isoxazole proton at the 4-position would likely appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, F, O, N) and the aromaticity of the rings. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling.
Expected ¹H and ¹³C NMR Data
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Isoxazole C4-H | 6.5 - 7.0 (s) | 100 - 110 |
| Phenyl C2'-H, C6'-H | 7.2 - 7.6 (m) | 110 - 115 (d, J_CF) |
| Phenyl C4'-H | 6.9 - 7.3 (m) | 105 - 110 (t, J_CF) |
| Isoxazole C3 | - | 160 - 165 |
| Isoxazole C5 | - | 165 - 170 |
| Phenyl C1' | - | 130 - 135 (t, J_CF) |
| Phenyl C3', C5' | - | 160 - 165 (d, J_CF) |
Note: This data is predictive and based on the analysis of similar isoxazole structures. s = singlet, d = doublet, t = triplet, m = multiplet, J_CF = carbon-fluorine coupling constant.
Mass Spectrometry in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation. For this compound (C₉H₄ClF₂NO), the expected exact mass is approximately 215.00 g/mol .
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the characteristic cleavage of the isoxazole ring and losses of small molecules or radicals. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 3:1 ratio).
Predicted Key Fragmentation Pathways
| m/z | Possible Fragment |
| 215/217 | [M]⁺ |
| 180/182 | [M - Cl]⁺ |
| 156 | [M - C₂HCl]⁺ |
| 139 | [C₇H₂F₂N]⁺ |
| 113 | [C₆H₂F₂]⁺ |
Note: This data is predictive and based on general fragmentation patterns of related compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | C=C aromatic ring stretch |
| 1550 - 1450 | C=N isoxazole ring stretch |
| 1450 - 1400 | N-O isoxazole ring stretch |
| 1250 - 1100 | C-F stretch |
| 800 - 600 | C-Cl stretch |
Note: This data is predictive and based on typical functional group absorption regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic and heterocyclic systems in this compound would result in characteristic absorption bands in the UV region, likely corresponding to π → π* transitions. The expected λmax would be in the range of 250-300 nm.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most common approach.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at λmax (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Under these conditions, the compound would elute at a specific retention time, and the peak area would be proportional to its concentration. The purity can be determined by calculating the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely to be amenable to GC analysis, particularly for assessing the presence of volatile impurities.
Typical GC Method Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |
GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of any impurities present.
Potential Therapeutic Applications and Future Research Directions for 5 Chloro 3 3,5 Difluorophenyl Isoxazole and Its Analogues
Exploration of Novel Pharmacological Targets and Disease Areas
The unique substitution pattern of 5-Chloro-3-(3,5-difluorophenyl)isoxazole suggests several avenues for pharmacological investigation. The presence of the isoxazole (B147169) ring, a known pharmacophore, combined with halogenation, opens up possibilities for targeting a range of biological pathways implicated in various diseases. researchgate.net
Anticancer Activity: Numerous isoxazole derivatives have exhibited potent anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of aromatase, disruption of tubulin polymerization, and inhibition of topoisomerase and histone deacetylase (HDAC). nih.gov The halogenated phenyl group in this compound could enhance its interaction with specific targets within cancer cells. For instance, some isoxazole-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, suggesting a potential role in cancer therapy, particularly in combination with DNA-damaging agents. nih.gov Future research could focus on screening this compound and its analogues against a panel of cancer cell lines to identify specific cancer types that are particularly susceptible. Mechanistic studies would then be crucial to elucidate the precise molecular targets.
Anti-inflammatory Effects: Isoxazole derivatives have been explored for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or other mediators of the inflammatory cascade. nih.gov The anti-inflammatory potential of halogenated phenylisoxazoles could be investigated in models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Neuroprotective Properties: The neuroprotective effects of isoxazole-containing compounds have also been reported. nih.gov Given the ability of halogenation to improve blood-brain barrier penetration, this compound and its analogues could be promising candidates for the treatment of neurodegenerative disorders. Studies could explore their ability to protect neurons from oxidative stress or other forms of cellular damage.
Table 1: Potential Pharmacological Targets for this compound Analogues
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | PARP, Tubulin, Aromatase, Topoisomerase, HDACs | Isoxazole core is a known scaffold for anticancer agents; halogens can enhance binding affinity. nih.govnih.gov |
| Inflammation | COX-1, COX-2, Pro-inflammatory cytokines | Isoxazole derivatives have shown anti-inflammatory activity. nih.gov |
| Neurology | Targets involved in oxidative stress pathways | Halogenation may improve CNS penetration; isoxazoles have shown neuroprotective effects. nih.gov |
Combination Therapy Approaches
To enhance therapeutic efficacy and overcome potential resistance mechanisms, combination therapy is a widely adopted strategy in modern medicine. Isoxazole-based compounds, including potentially this compound, could be valuable components in such regimens.
In oncology, for example, combining a PARP inhibitor with a DNA-damaging chemotherapy agent has shown synergistic effects in certain cancers. nih.gov If this compound or its analogues are found to inhibit PARP, their combination with standard chemotherapeutics could be a promising avenue for future clinical trials. Similarly, in the context of inflammatory diseases, combining an isoxazole-based anti-inflammatory agent with existing disease-modifying antirheumatic drugs (DMARDs) could lead to improved outcomes for patients.
Development of Prodrug Strategies
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to improve a drug's pharmacokinetic properties, such as solubility, absorption, and targeted delivery. For isoxazole-containing compounds, prodrug strategies have been explored to enhance their therapeutic potential. nih.gov
For instance, if this compound demonstrates potent biological activity but suffers from poor solubility or bioavailability, a prodrug approach could be employed. This might involve attaching a hydrophilic moiety to the molecule, which is later cleaved by enzymes in the body to release the active drug. Leflunomide (B1674699), an isoxazole-containing drug, is itself a prodrug that is converted to its active metabolite in vivo. rsc.org
Emerging Methodologies in Isoxazole-Based Drug Discovery
The field of drug discovery is constantly evolving, with new technologies and methodologies accelerating the identification and optimization of novel therapeutic agents. For isoxazole-based compounds, several emerging approaches hold promise.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. Synthesizing a focused library of analogues of this compound and subjecting them to HTS could quickly identify lead compounds with desired activities.
Structure-Based Drug Design: Advances in X-ray crystallography and computational modeling enable the rational design of drugs that fit precisely into the binding site of a target protein. If a specific target for this compound is identified, these techniques can be used to design more potent and selective analogues.
Novel Synthetic Methodologies: The development of novel and efficient synthetic routes is crucial for the exploration of chemical space around a lead compound. Recent advances in synthetic organic chemistry provide new tools for the functionalization of the isoxazole ring, allowing for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netnih.gov
Challenges and Opportunities in the Development of Halogenated Heterocyclic Compounds
While halogenation offers significant advantages in drug design, it also presents certain challenges. One concern is the potential for environmental persistence of fluorinated compounds. tandfonline.com The metabolic fate of halogenated compounds also needs to be carefully evaluated to avoid the formation of toxic metabolites.
However, the opportunities presented by halogenated heterocyclic compounds like this compound are substantial. The strategic incorporation of halogens can fine-tune the physicochemical and pharmacokinetic properties of a drug molecule, leading to improved efficacy and safety profiles. nih.gov The continued exploration of this chemical space, guided by modern drug discovery methodologies, holds great promise for the development of novel therapeutics for a wide range of diseases. The versatility of the isoxazole scaffold, combined with the beneficial effects of halogenation, makes compounds like this compound compelling candidates for further investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Chloro-3-(3,5-difluorophenyl)isoxazole, and how are reaction conditions optimized?
- Answer : Synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, similar isoxazole derivatives are synthesized via refluxing in polar aprotic solvents (e.g., NMP) at 90°C for 16 hours, followed by purification using gradient column chromatography (petroleum ether/EtOAc) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield. Sodium metabisulfite in DMF under nitrogen is used to prevent oxidation in analogous reactions .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Answer :
- X-ray crystallography resolves crystal packing and substituent effects, as demonstrated for 3,5-bis(4-fluorophenyl)isoxazole, where fluorine atoms influence planar geometry .
- NMR (¹H/¹³C) identifies substituent patterns, e.g., aromatic protons in 3,5-difluorophenyl groups resonate at δ 6.76–8.01 ppm .
- IR spectroscopy detects functional groups (C=N at ~1649 cm⁻¹, C-Cl at ~726 cm⁻¹) .
- Elemental analysis validates purity (e.g., C/H/N percentages within ±0.5% of theoretical values) .
Q. How do chloro and difluorophenyl substituents influence physicochemical properties?
- Answer : Chloro groups increase molecular weight and lipophilicity (LogP ~2.43 for analogs), while difluorophenyl moieties enhance metabolic stability and electron-withdrawing effects. Polar surface area (PSA) values (~26 Ų) suggest moderate solubility, critical for bioavailability studies . Halogenated derivatives also exhibit distinct crystal packing due to halogen bonding .
Advanced Research Questions
Q. What strategies address contradictions in pharmacological activity data for halogenated isoxazoles?
- Answer : Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Rigorous dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., enzymatic vs. cellular) are recommended. For example, triazole-containing analogs show activity dependent on substituent positioning, requiring structure-activity relationship (SAR) studies . Meta-analysis of published data, accounting for experimental parameters (pH, temperature), can resolve inconsistencies .
Q. How can computational models predict reactivity or target interactions of this compound?
- Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For chloromethyl-trifluoromethyl isoxazole analogs, HOMO-LUMO gaps correlate with stability .
- Molecular docking simulates binding to targets (e.g., kinases), guided by crystallographic data from ChEBI entries .
- QSAR models use descriptors like LogP, PSA, and halogen atom positions to optimize bioactivity .
Q. What challenges exist in crystallizing halogenated isoxazole derivatives, and how are they mitigated?
- Answer : Halogenated compounds often form polymorphs or solvates due to varied intermolecular interactions. Slow evaporation from mixed solvents (e.g., EtOAc/hexane) promotes single-crystal growth. For 3,5-bis(4-fluorophenyl)isoxazole, fluorine’s van der Waals radius and planarity enable dense packing in monoclinic systems . High-throughput screening of crystallization conditions (temperature, solvent ratios) is advised for recalcitrant derivatives .
Methodological Considerations
- Data Validation : Cross-reference spectroscopic data with NIST standards (e.g., IR/NMR libraries) to ensure accuracy .
- Reaction Monitoring : Use TLC/HPLC-MS to track intermediates and byproducts, especially for multi-step syntheses .
- Safety Protocols : Handle halogenated compounds in fume hoods; sodium sulfate drying and saturated NaCl washes minimize residual toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
